7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-piperazin-1-yl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7/c1-3-15(4-2-9-1)8-6-7(10-5-11-8)13-14-12-6/h5,9H,1-4H2,(H,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVZFPIHPVJVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=NNN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloro Derivatives
The substitution of a chlorine atom at the 7-position with piperazine is the most common strategy.
Procedure
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Intermediate Preparation :
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Reaction with Piperazine :
Key Data
Characterization
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¹H NMR (400 MHz, CDCl₃) : δ 7.41–7.43 (m, 2H), 7.29–7.34 (m, 3H), 5.65 (s, 2H), 3.10–3.14 (t, J = 7.2 Hz, 2H), 1.76–1.82 (m, 2H), 1.07 (t, J = 7.4 Hz, 3H).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 168.85, 153.44, 148.64, 123.31, 58.34, 44.71, 32.31, 31.78, 24.18, 22.59, 13.20.
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HRMS (ESI) : Calcd. C₁₈H₂₃N₇S [M+H]⁺: 377.1548; Found: 377.1537.
Alternative Coupling Methods
While less common, other strategies involving coupling agents or modified bases have been explored.
Use of Potassium Carbonate (K₂CO₃)
In some cases, K₂CO₃ is employed instead of TEA to facilitate substitution.
Procedure
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The chloro intermediate is reacted with piperazine in dioxane using K₂CO₃ as a base.
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Conditions: Reflux or prolonged stirring at elevated temperatures.
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate reactions, though primarily for thiazolo[5,4-d]pyrimidine derivatives.
Procedure
Limitations
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Limited applicability to triazolo[4,5-d]pyrimidine systems in reported literature.
Purification and Isolation
Post-reaction purification typically involves:
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Column Chromatography : Silica gel with ethyl acetate/petroleum ether (30:70).
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Acidic Workup : Hydrochloride salt formation using HCl in dioxane/THF for improved stability.
Critical Analysis of Reaction Parameters
Base Selection
Solvent Effects
| Solvent | Boiling Point (°C) | Reaction Time | Yield |
|---|---|---|---|
| Ethanol | 78 | 1–24 hours | 84–90% |
| DCM | 40 | 1 hour | 84% |
Comparative Reactivity
The reactivity of halogenated triazolo[4,5-d]pyrimidines depends on substituents:
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Electron-Donating Groups (e.g., benzyl, propylthio): Enhance nucleophilic substitution rates.
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Electron-Withdrawing Groups : May reduce reactivity, necessitating stronger bases or extended reaction times.
Applications and Derivatives
The piperazine-substituted core is further functionalized to target enzymes like NADPH oxidases (NOXs) and monoamine oxidases (MAOs):
Chemical Reactions Analysis
Types of Reactions
7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. Recent studies have demonstrated efficient synthetic routes using various precursors and conditions to obtain high yields of the compound. For example, derivatives of this compound have been synthesized via cyclization reactions involving piperazine and triazole moieties, which are crucial for enhancing biological activity and selectivity against target enzymes or receptors .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study reported that certain derivatives demonstrated potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in several pharmacological studies. It has been shown to inhibit key inflammatory pathways and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX) and modulation of cytokine release . Table 1 summarizes some key findings related to anti-inflammatory activity.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies utilizing MTT assays have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for the development of safer cancer therapies .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several synthesized derivatives of this compound against clinical isolates. The results indicated that specific modifications in the piperazine ring enhanced the antibacterial activity significantly compared to the parent compound. The study concluded that these derivatives could serve as lead compounds in antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound in a carrageenan-induced paw edema model. The results revealed that treatment with selected derivatives resulted in a marked reduction in paw swelling and inflammatory markers compared to controls. Histopathological examinations further confirmed reduced infiltration of inflammatory cells .
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the piperazine moiety significantly alter physicochemical and biological properties:
- Similarly, compound 16 (CAS 920392-08-1) incorporates a 2,5-dimethoxyphenylsulfonyl group (MW 499.5 g/mol), likely improving solubility .
- Acetyl groups : Acetylation of compound 6 yielded 7b (1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one), demonstrating reactivity at the piperazine nitrogen .
Core Heterocycle Modifications
Replacing the triazole ring with other heterocycles diversifies activity:
- Oxazolo[4,5-d]pyrimidines : Compounds 10–15 (e.g., 7-(4-(methylsulfonyl)piperazin-1-yl)-2,5-diphenyl-oxazolo[4,5-d]pyrimidine) exhibit higher melting points (275–291°C) compared to triazolo analogues, suggesting enhanced thermal stability .
- Pyrazolo[3,4-d]pyrimidines : Derivatives like 2 and 3 in show isomerization behavior under specific conditions, highlighting divergent reactivity .
Comparative Data Table
Biological Activity
7-(Piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₁N₇, with a CAS number of 144205-80-1. The compound features a piperazine ring attached to a triazolo-pyrimidine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₇ |
| Molecular Weight | 189.22 g/mol |
| CAS Number | 144205-80-1 |
| Solubility in Water | Moderate |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, one study synthesized various triazole-based compounds and evaluated their cytotoxic effects against several cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line, indicating significant cytotoxicity .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of tubulin polymerization. For example, flow cytometric analysis revealed that certain derivatives induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phases .
Immunosuppressive Activity
Another area of interest is the immunosuppressive activity of compounds related to this compound. Research has shown that similar compounds can significantly inhibit lymphocyte proliferation in vitro and demonstrate effectiveness in preventing graft rejection in vivo. The most effective analogs displayed IC50 values below 50 nM in mixed lymphocyte reaction assays .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The structural features common in triazole derivatives are known to contribute to antibacterial activity against various pathogens. However, further investigation is needed to establish specific efficacy against particular microbial strains.
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of triazole derivatives, researchers synthesized a series of compounds based on this compound. These compounds were tested against multiple cancer cell lines (HeLa, MCF-7) using the MTT assay. The results demonstrated that several derivatives had promising cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Case Study 2: Immunosuppressive Properties
Another significant study investigated the immunosuppressive properties of triazolo-pyrimidine analogs in a model of organ transplantation. The lead compound showed substantial efficacy in preventing graft rejection in animal models while exhibiting low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic challenges in preparing 7-(piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives, and how can they be addressed?
- Answer : The synthesis involves multi-step reactions, including cyclization of the triazolopyrimidine core and coupling with the piperazine moiety. Key challenges include:
- Low yields due to steric hindrance during cyclization. Use of high-boiling solvents (e.g., dimethylformamide) and catalysts (e.g., palladium on carbon) improves reaction efficiency .
- Regioselectivity issues in triazole ring formation. Temperature-controlled stepwise protocols (e.g., 0–5°C for nitration, 80°C for cyclocondensation) minimize side products .
- Purification difficulties caused by polar byproducts. Column chromatography with gradient elution (e.g., ethyl acetate/methanol) or recrystallization in ethanol/water mixtures is recommended .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 7-(piperazin-1-yl)triazolopyrimidines?
- Answer :
- NMR : - and -NMR are critical for confirming regiochemistry. For example, the downfield shift of the C7 proton (~δ 8.5–9.0 ppm) confirms triazolopyrimidine core formation .
- HRMS : High-resolution mass spectrometry validates molecular formulas, especially for isomers (e.g., distinguishing triazolo[4,5-d]pyrimidine from triazolo[1,5-a]pyrimidine) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves impurities, particularly unreacted piperazine intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 7-(piperazin-1-yl)triazolopyrimidines?
- Answer :
- Substitution patterns : Modify the piperazine N-substituent (e.g., benzyl, methoxyphenyl) to assess steric/electronic effects on target binding. For example, bulky groups like 4-propan-2-yloxybenzoyl enhance kinase selectivity .
- Triazole core modifications : Introduce halogens (e.g., Cl at C5) or methyl groups to modulate lipophilicity and metabolic stability. Compare bioactivity of 3-methyl vs. 3-benzyl derivatives using enzyme inhibition assays .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID 4UB) to identify key interactions with targets like adenosine receptors or phosphodiesterases .
Q. What experimental strategies resolve contradictions in reported biological activities of triazolopyrimidine derivatives?
- Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Off-target effects : Perform counter-screening against related enzymes (e.g., PDE4 vs. PDE5) and validate selectivity using gene-knockout cell lines .
- Solubility artifacts : Pre-saturate compounds in assay buffers (e.g., PBS with 0.01% DMSO) to avoid false negatives in cell-based studies .
Q. How can computational modeling guide the design of 7-(piperazin-1-yl)triazolopyrimidines with improved pharmacokinetic properties?
- Answer :
- ADMET prediction : Use QSAR models to prioritize compounds with LogP < 3 and polar surface area < 90 Ų for enhanced oral bioavailability .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolically labile sites (e.g., piperazine N-dealkylation). Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidation .
- Binding free energy calculations : MM/GBSA or docking scores (e.g., AutoDock Vina) predict affinity for targets like EGFR or PARP1, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
